

Application Note: Polyquaternium-27 in Drug Delivery Systems

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Compound of Interest

Compound Name: POLYQUATERNIUM-27

CAS No.: 132977-85-6

Cat. No.: B1178274

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Executive Summary

Polyquaternium-27 (PQ-27) is a polycationic block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17.[2] Unlike random copolymers, its block architecture offers distinct hydrophilic and hydrophobic domains, providing unique rheological modification and interfacial activity.[1] While historically utilized in high-performance hair conditioning for its substantivity, PQ-27 presents significant, under-utilized potential in pharmaceutical drug delivery, particularly for:

- Mucoadhesion: Prolonging residence time on negatively charged mucosal surfaces (ocular, nasal, vaginal).[1]
- Polyelectrolyte Complexation (PEC): Stabilizing anionic drugs (e.g., NSAIDs, oligonucleotides) via electrostatic interaction.[1]
- Rheological Control: Enhancing the spreadability and film-forming properties of topical hydrogels.[2]

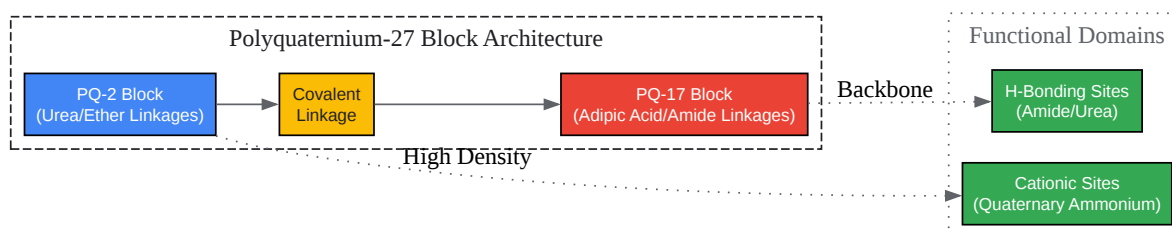
Chemical Identity & Architecture

To effectively utilize PQ-27, one must understand its structural hierarchy.[2] It is not a simple homopolymer but a reaction product yielding a block structure.[1][2]

- INCI Name: **Polyquaternium-27**[2][3][4]
- CAS Number: 132977-85-6[2]
- Chemical Definition: Block copolymer formed by the reaction of Polyquaternium-2 (Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]) and Polyquaternium-17 (Adipic acid, dimethylaminopropylamine, and dichloroethylether copolymer).[2]
- Functional Character: High cationic charge density (quaternary ammonium groups) with amide and ether linkages in the backbone.[1][2]

Structural Visualization

The following diagram illustrates the conceptual block architecture and its interaction potential.



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Figure 1: Conceptual block copolymer structure of PQ-27 showing the integration of PQ-2 and PQ-17 moieties.[2]

Mechanisms of Action in Drug Delivery[6]

Electrostatic Mucoadhesion

Biological membranes (cornea, mucosa, skin) are negatively charged due to sialic acid residues and sulfated proteoglycans.[1] PQ-27's high cationic charge density facilitates strong ionic adsorption, significantly increasing the residence time of topical formulations compared to non-ionic polymers like HPMC.[2]

Polyelectrolyte Complexation (PEC)

PQ-27 can form complexes with anionic drugs.[2] This "ionic lock" mechanism can:

- Solubilize poorly soluble anionic drugs.
- Control Release by slowing diffusion through the polymer matrix.[2]
- Protect labile molecules (like RNA/DNA) from enzymatic degradation.[1][2]

Experimental Protocols

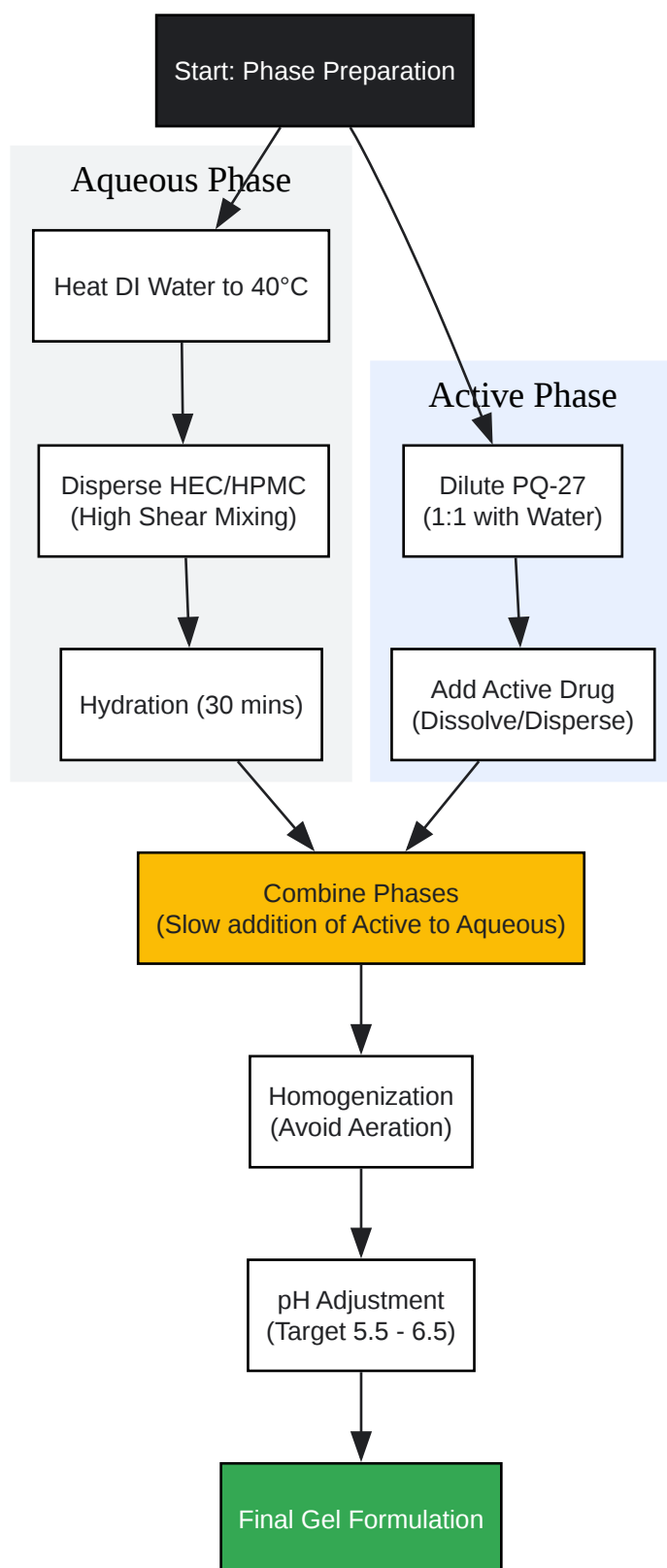
Protocol A: Preparation of PQ-27 Mucoadhesive Hydrogel

Objective: Formulate a topical vehicle with enhanced skin substantivity.[2]

Materials:

- **Polyquaternium-27** (Commercial solution, typically ~20-40% solids).[2]
- Hydroxyethyl Cellulose (HEC) or HPMC (Viscosity modifier).[1][2]
- Deionized Water.[1][2]
- Preservative (e.g., Phenoxyethanol).[1][2]

Workflow:



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Figure 2: Step-by-step workflow for formulating a PQ-27 based mucoadhesive hydrogel.

Step-by-Step Procedure:

- Hydration: Disperse 1.0% w/w HEC in deionized water at 40°C using an overhead stirrer (500 RPM) until fully hydrated and clear.
- PQ-27 Incorporation: Separately dilute PQ-27 to a 10% active solution.[2] Slowly add to the HEC gel under moderate stirring. Note: Rapid addition may cause localized precipitation due to viscosity shock.[2]
- Drug Loading: Dissolve the active pharmaceutical ingredient (API) in a compatible solvent or water and add to the polymer blend.[2]
- pH Adjustment: Adjust pH to 5.5–6.5 using Citric Acid or NaOH. Critical: Avoid pH > 8.0 to prevent precipitation of the cationic polymer.[2]

Protocol B: Determination of Ionic Complexation Efficiency

Objective: Quantify the binding of PQ-27 to an anionic model drug (e.g., Diclofenac Sodium).

- Preparation: Prepare a 0.1% w/v solution of PQ-27 and a 0.1% w/v solution of Diclofenac Sodium.
- Titration: Slowly titrate the drug solution into the polymer solution while monitoring Transmittance (at 600 nm) or Zeta Potential.
- Endpoint Detection:
 - Onset of Turbidity: Indicates formation of insoluble Polyelectrolyte Complexes (PEC).[1][2]
 - Zeta Potential Inversion: The point where the net charge shifts from positive to neutral/negative indicates stoichiometric saturation.[2]
- Analysis: Centrifuge the turbid mixture. Analyze the supernatant via HPLC to determine the concentration of free (unbound) drug.
 - Calculation: Binding Efficiency (%) = $[(\text{Total Drug} - \text{Free Drug}) / \text{Total Drug}] * 100$ [1][2]

Characterization & Specifications

When sourcing or characterizing PQ-27 for research, the following parameters are critical for reproducibility.

Parameter	Specification Range	Relevance to Drug Delivery
Appearance	Clear to slightly hazy, amber liquid	Formulation clarity and aesthetics.[2]
Solids Content	Typically 40% ± 2%	Determines active polymer concentration for dosing.[2]
pH (10% aq)	6.0 – 7.5	Biocompatibility and stability of pH-sensitive drugs.[2]
Viscosity	5,000 – 15,000 cps	Influences retention time and spreadability.[2]
Zeta Potential	+20 to +50 mV (at pH 7)	Critical for mucoadhesion and suspension stability.[2]
Molecular Weight	High (Block Copolymer)	Affects film formation and lack of skin penetration (safety).[1]

Safety & Toxicology Profile

While specific pharmaceutical toxicology data for PQ-27 is less abundant than for PQ-10, its safety profile is well-established in the cosmetic industry (CIR Reviews).[2]

- **Dermal Absorption:** Due to its high molecular weight (>100 kDa) and cationic nature, PQ-27 does not penetrate the stratum corneum, making it safe for topical use with minimal systemic risk.[1]
- **Irritation:** Generally classified as non-irritating to slightly irritating depending on concentration.[2]

- Cytotoxicity: Cationic polymers can be cytotoxic to cells in suspension (e.g., fibroblasts) at high concentrations due to membrane disruption.[1]
 - Recommendation: For mucosal applications, conduct an MTT assay on relevant cell lines (e.g., HCE-T for ocular, HaCaT for skin) to determine the IC50.[1]

References

- Chemical Identity: Ataman Kimya. **Polyquaternium-27** Technical Data. Defined as the block copolymer of Polyquaternium-2 and Polyquaternium-17.[2][3][4]
- General Polyquaternium Safety: Cosmetic Ingredient Review (CIR). Safety Assessment of Polyquaterniums as Used in Cosmetics. Washington, DC.[1] (Extrapolated from PQ-2 and PQ-17 data).
- Cationic Polymers in Drug Delivery: Polymeric Nanoparticles for Drug Delivery: Recent Developments. (General reference on cationic polymer mechanisms).
- Antimicrobial Properties: ResearchGate. Antimicrobial and Antiviral Properties of Polymer Composites. (Context on Quaternary Ammonium efficacy).

Disclaimer: This Application Note is for research and development purposes only.

Polyquaternium-27 is primarily an INCI-registered cosmetic ingredient.[2] Use in pharmaceutical products requires validation of USP/EP grade materials and full regulatory compliance (FDA/EMA).[1]

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